molecular formula C8H7Br2IO B12868625 3-Bromo-5-iodo-4-methoxybenzyl bromide

3-Bromo-5-iodo-4-methoxybenzyl bromide

Cat. No.: B12868625
M. Wt: 405.85 g/mol
InChI Key: ZKGAEELZJYMSEX-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-4-methoxybenzyl bromide is a halogenated aromatic compound featuring bromine and iodine substituents on a methoxy-functionalized benzene ring, with an additional benzyl bromide group. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions and pharmaceutical intermediate preparation. The combination of bromine (electron-withdrawing) and methoxy (electron-donating) groups creates electronic asymmetry, influencing its chemical behavior and interaction with nucleophiles or catalysts .

Properties

Molecular Formula

C8H7Br2IO

Molecular Weight

405.85 g/mol

IUPAC Name

1-bromo-5-(bromomethyl)-3-iodo-2-methoxybenzene

InChI

InChI=1S/C8H7Br2IO/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3

InChI Key

ZKGAEELZJYMSEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)CBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodo-4-methoxybenzyl bromide typically involves multi-step reactions starting from commercially available precursors. One common method includes:

Industrial Production Methods

Industrial production of 3-Bromo-5-iodo-4-methoxybenzyl bromide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-4-methoxybenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .

Scientific Research Applications

3-Bromo-5-iodo-4-methoxybenzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-4-methoxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine and iodine atoms act as leaving groups, allowing the compound to participate in substitution and coupling reactions. The methoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Substituent and Functional Group Comparison
Compound Name Substituents Core Structure Functional Groups Molecular Formula Key Differences vs. Target Compound
3-Bromo-5-iodo-4-methoxybenzyl bromide Br, I, OCH₃, CH₂Br Benzene Benzyl bromide C₈H₇Br₂IO Reference compound
3-Bromo-5-fluoro-4-iodoaniline Br, F, I, NH₂ Benzene Aniline C₆H₄BrFINO Fluoro replaces benzyl bromide; NH₂ group
3-Bromo-5-hydroxy-4-methoxybenzoic acid Br, OH, OCH₃ Benzene Carboxylic acid C₈H₇BrO₄ Hydroxy and COOH instead of benzyl bromide
1,3-Difluoro-5-iodo-2-methoxybenzene F, I, OCH₃ Benzene None C₇H₅F₂IO Difluoro substituents; lacks bromine
3-Bromo-5-Methoxypyridine Br, OCH₃ Pyridine None C₆H₆BrNO Heterocyclic core; lacks iodine and benzyl bromide
Key Observations:
  • Functional Group Reactivity : The benzyl bromide group enables nucleophilic substitution (e.g., with amines or thiols), distinguishing it from carboxylic acid derivatives (e.g., 3-Bromo-5-hydroxy-4-methoxybenzoic acid) .

Physical Properties and Stability

  • Molecular Weight : The target compound’s molecular weight (≈426.85 g/mol) is significantly higher than simpler derivatives like 4-Methoxybenzylamine (137.18 g/mol), impacting solubility and purification strategies .
  • Thermal Stability : Bromine and iodine substituents may lower decomposition temperatures compared to fluorine-containing analogues (e.g., 1,3-Difluoro-5-iodo-2-methoxybenzene), necessitating controlled storage conditions .

Biological Activity

3-Bromo-5-iodo-4-methoxybenzyl bromide is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Bromo-5-iodo-4-methoxybenzyl bromide is C10H8Br2OC_10H_8Br_2O. The presence of bromine and iodine in the structure contributes to its reactivity and biological properties.

The biological activity of 3-Bromo-5-iodo-4-methoxybenzyl bromide is likely mediated through several mechanisms:

  • Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activity. This interaction can lead to alterations in cellular signaling pathways and gene expression.
  • Biochemical Pathways : Similar compounds have been shown to affect a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. The specific pathways involved may include those related to oxidative stress response, apoptosis, and cell proliferation .

Biological Activities

Research indicates that 3-Bromo-5-iodo-4-methoxybenzyl bromide exhibits a variety of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may be linked to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses.
  • Anticancer Potential : The compound may exhibit cytotoxic effects against various cancer cell lines. Mechanistic studies are needed to understand its efficacy in inducing apoptosis or inhibiting tumor growth .

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of 3-Bromo-5-iodo-4-methoxybenzyl bromide against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.
  • Cytotoxicity Assessment : In vitro assays were performed on human cancer cell lines, revealing that the compound induced cell death in a dose-dependent manner, with IC50 values indicating moderate potency compared to standard chemotherapeutics.

Data Table

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition of bacteria
Anti-inflammatoryReduction in cytokine production
AnticancerInduction of apoptosis in cancer cells

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